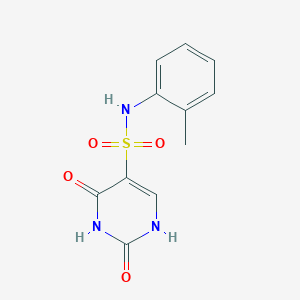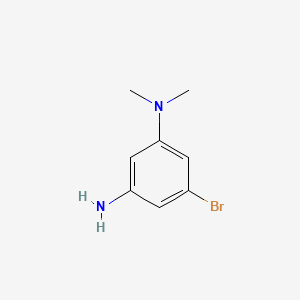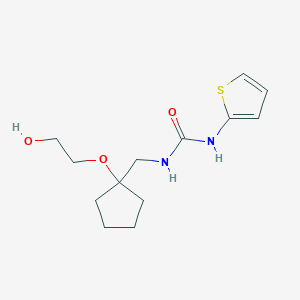
1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemosensing Applications
A study by Zhang et al. (2020) discusses the synthesis of naphthalimide derivatives with hydrazone and thiadiazole/oxadiazole moieties, which act as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection over a wide range of other anions. This indicates that compounds with oxadiazole units might have potential applications in the development of chemosensors due to their ability to interact specifically with ions like fluoride (Zhang et al., 2020).
Antimicrobial and Antifungal Applications
Sirgamalla and Boda (2019) synthesized a series of 2-(4-((5-(4-bromophenyl)-1, 3, 4-oxadiazol-2-yl)methoxy)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives and evaluated their antibacterial and antifungal activity. The results showed significant activity against several bacterial and fungal strains, suggesting that such compounds could have applications in developing new antimicrobial agents (Sirgamalla & Boda, 2019).
Material Science and Electroluminescent Layers
Dobrikov et al. (2011) synthesized new low-molecular weight compounds with potential application in organic light-emitting devices (OLEDs). Their photophysical properties in solution and polymer films were investigated, indicating that compounds with structural features similar to the compound of interest could be used in the development of color electroluminescent structures for display technologies (Dobrikov et al., 2011).
Mécanisme D'action
Target of Action
The compound contains a quinazoline-2,4-dione moiety, which is a structural feature found in many bioactive molecules. Quinazoline derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The exact target would depend on the specific substitutions on the quinazoline ring.
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, if the target is an enzyme, the compound might act as an inhibitor, preventing the enzyme from catalyzing its reaction. If the target is a receptor, the compound might act as an agonist or antagonist, modulating the receptor’s activity .
Biochemical Pathways
Again, the affected pathways would depend on the specific biological target of the compound. For instance, if the compound targets a key enzyme in a metabolic pathway, it could disrupt the production of certain metabolites, leading to downstream effects .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its chemical structure. For example, the presence of the ethoxyphenyl and phenethyl groups might affect the compound’s lipophilicity, which could influence its absorption and distribution. The compound could be metabolized by enzymes in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biological processes it affects. For example, if the compound acts as an anticancer agent, it might induce apoptosis (cell death) in cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound might be more effective at a certain pH, or its stability might be affected by high temperatures .
Propriétés
Numéro CAS |
1105197-13-4 |
|---|---|
Formule moléculaire |
C27H24N4O4 |
Poids moléculaire |
468.513 |
Nom IUPAC |
1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-2-34-23-15-9-7-13-21(23)25-28-24(35-29-25)18-31-22-14-8-6-12-20(22)26(32)30(27(31)33)17-16-19-10-4-3-5-11-19/h3-15H,2,16-18H2,1H3 |
Clé InChI |
ZHRPWUUPPFYREG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2947490.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B2947492.png)
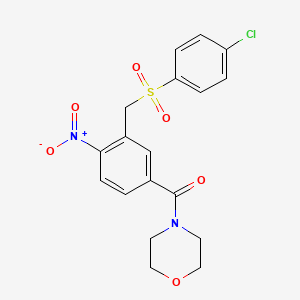
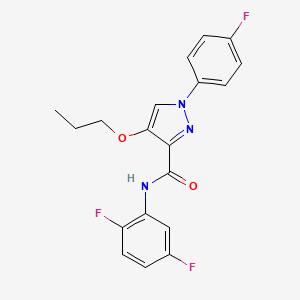
![N-benzyl-N-methyl-6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2947496.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2947498.png)
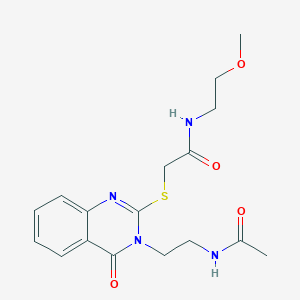


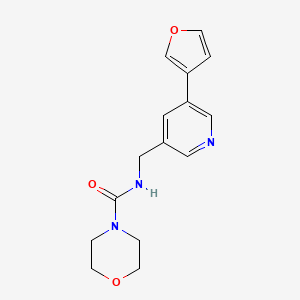
![Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate](/img/structure/B2947508.png)
